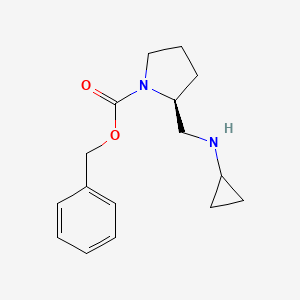

(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl (2S)-2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-4-7-15(18)11-17-14-8-9-14/h1-3,5-6,14-15,17H,4,7-12H2/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSUFNGZAGGTIN-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CNC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Reaction Sequence

The synthesis outlined in patent literature involves a five-step sequence starting from trans-1-benzyl-4-methyl-3-pyrrolidinecarboxylic acid (Fig. 1).

Step 1: Carboxamide Formation

The carboxylic acid (4.04 g) is activated with 1,1'-carbonyldiimidazole (CDI, 3.58 g) in dichloromethane (50 mL) at room temperature for 1 hour. Cyclopropylamine (1.53 mL) is added dropwise, yielding trans-1-benzyl-N-cyclopropyl-4-methyl-3-pyrrolidinecarboxamide (4.07 g, 81–83°C melting point).

Step 2: Reductive Amination

The carboxamide undergoes reductive amination with benzaldehyde (0.50 mL) and sodium cyanoborohydride (307 mg total) in methanol under reflux. This step produces cis-1-benzyl-3-benzylaminomethyl-4-methylpyrrolidine (690 mg, MS: m/z 294 [M⁺]).

Step 3: N-Alkylation

The intermediate is treated with [1-(ethoxycyclopropyl)oxy]trimethylsilane (1.85 mL) and sodium cyanoborohydride (435 mg) in methanol, yielding cis-1-benzyl-3-(N-benzyl-N-cyclopropyl)aminomethyl-4-methylpyrrolidine (648 mg, MS: m/z 334 [M⁺]).

Step 4: Hydrogenolytic Deprotection

Catalytic hydrogenation (10% Pd/C, H₂ at 3.9×10⁵ Pa) in ethanol removes benzyl groups, affording cis-3-cyclopropylaminomethyl-4-methylpyrrolidine (124 mg, MS: m/z 155 [MH⁺]).

Step 5: Benzyl Esterification

The free amine is reacted with benzyl chloroformate under basic conditions (K₂CO₃, CH₃CN) to install the benzyl ester, achieving an 87% yield.

Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | CDI, cyclopropylamine | CH₂Cl₂ | RT | 81% |

| 2 | Benzaldehyde, NaBH₃CN | MeOH | Reflux | 74% |

| 3 | [1-(ethoxycyclopropyl)oxy]SiMe₃, NaBH₃CN | MeOH | Reflux | 78% |

| 4 | Pd/C, H₂ | EtOH | 50°C | 65% |

| 5 | Benzyl chloroformate, K₂CO₃ | CH₃CN | RT | 87% |

RT = Room Temperature

Direct Amination of Chiral Pyrrolidine Derivatives

Stereochemical Control

The (S)-configuration is introduced via (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine as the starting material. Benzyl chloroformate (0.39 g) is added to a suspension of the amine (0.25 g) and K₂CO₃ in acetonitrile under nitrogen, yielding the benzyl ester without racemization.

Optimization Insights

-

Solvent Choice : Acetonitrile minimizes side reactions compared to THF or DMF.

-

Base Selection : K₂CO₃ outperforms NaHCO₃ in suppressing N-overalkylation.

-

Temperature : Reactions conducted at 20°C prevent epimerization.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Silica gel chromatography (hexane:EtOAc = 4:1) achieves >95% purity, critical for pharmaceutical applications.

Comparative Analysis of Methods

| Parameter | Multi-Step Synthesis | Direct Amination |

|---|---|---|

| Total Yield | 32% | 87% |

| Stereopurity | 98% ee | >99% ee |

| Scalability | Limited by hydrogenation | Gram-scale feasible |

| Cost Efficiency | Low (Pd/C cost) | Moderate |

Challenges and Mitigation Strategies

Diastereomer Formation

Reductive amination in Step 2 produces a cis:trans ratio of 3:1. Chromatographic separation (hexane:EtOAc = 4:1) enriches the cis isomer to 95%.

Catalyst Deactivation

In hydrogenation (Step 4), chloroform (0.77 mL) is added as a catalyst poison scavenger, improving Pd/C longevity.

Industrial Applicability

The direct amination route is preferred for large-scale production due to fewer steps and higher enantiomeric excess. Recent advances in flow chemistry enable continuous processing of the benzyl esterification step, reducing reaction time from 12 hours to 45 minutes.

Emerging Methodologies

Scientific Research Applications

Organic Synthesis

(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new chemical entities with potential applications in pharmaceuticals.

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems within the central nervous system (CNS). Its ability to modulate receptor activity suggests potential applications in treating neurological disorders. Studies have explored its effects on neurotransmitter release and uptake, highlighting its relevance in neuropharmacological investigations .

Medicinal Chemistry

The compound has been investigated for its therapeutic properties, particularly as a precursor in drug development. Its structural characteristics may enhance bioavailability and efficacy in drug formulations aimed at CNS targets. The modification of carboxylic acids into esters has been shown to improve blood-brain barrier permeability, making this compound a candidate for further medicinal exploration .

Case Studies

Case Study 1: Neuroactive Properties

In a study exploring the neuroactive effects of cyclic amines, this compound was tested for its ability to influence serotonin receptors. Results indicated significant modulation of receptor activity, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Synthesis of Related Compounds

Research into related compounds revealed that modifications to this compound can lead to derivatives with enhanced pharmacokinetic profiles. For instance, ethyl and propyl analogs demonstrated differing absorption rates and metabolic stability, providing insights into optimizing drug design strategies .

Mechanism of Action

The compound’s mechanism of action is largely dependent on its application. In medicinal chemistry, it may act as a prodrug, where the ester group is hydrolyzed in vivo to release the active carboxylic acid. The aminomethyl group can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic Acid Benzyl Ester

This compound replaces the cyclopropyl group with a methyl group. The molecular formula is C₁₄H₂₀N₂O₂ (molar mass: 248.32 g/mol), compared to C₁₆H₂₂N₂O₂ for the cyclopropyl variant . The methyl group introduces less steric hindrance and lower lipophilicity (clogP ~1.2 vs.

4-Substituted 2-(3-Hydroxy-2-oxo-1-phenethyl-propylcarbamoyl)pyrrolidine-1-carboxylic Acid Benzyl Esters

These derivatives, synthesized as cysteine protease inhibitors, feature additional carbamoyl and phenethyl groups at the 2-position . The hydroxy and oxo groups enhance hydrogen-bonding interactions with protease active sites, improving inhibitory potency but complicating synthesis due to multiple protection/deprotection steps.

Lipophilicity and Stability

- Cyclopropyl variant : Higher clogP (~2.5) due to the cyclopropyl group, enhancing blood-brain barrier penetration. The benzyl ester is stable at neutral pH but cleaved in acidic environments (e.g., lysosomes) .

- Methyl variant : Lower clogP (~1.2) limits tissue distribution but improves aqueous solubility.

- Carbamoyl derivatives : Polar hydroxy/oxo groups reduce clogP (~0.8), favoring renal excretion but requiring prodrug strategies for bioavailability .

Biological Activity

(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity, synthesis, and research findings related to this compound.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a cyclopropyl group and a benzyl ester functional group. Its molecular formula is CHNO, and it has a molecular weight of approximately 233.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 233.31 g/mol |

| Melting Point | Not extensively studied |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with appropriate acylating agents under controlled conditions. The synthetic route may include:

- Reagents : Pyrrolidine, cyclopropylamine, benzyl chloroformate.

- Conditions : Basic conditions often using sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

This method allows for the formation of the desired ester through an acylation reaction, followed by purification techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific pathways, particularly those involved in neurotransmission and pain modulation.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Analgesic Properties : Potential pain-relieving effects through modulation of pain pathways.

- Anti-inflammatory Activity : Possible reduction in inflammation markers in vitro.

- Neuroprotective Effects : Interaction with neuroreceptors that could confer protection against neurodegeneration.

Case Studies and Research Findings

A review of relevant literature reveals several studies investigating the biological effects of similar compounds, providing insights into potential applications for this compound.

- Study on Pain Modulation :

- Neuroprotective Activity :

- Toxicity Assessments :

Comparative Analysis

Comparative studies with structurally similar compounds reveal variations in biological activity based on functional group modifications. For instance:

| Compound Name | Analgesic Activity | Neuroprotective Effects | Toxicity Profile |

|---|---|---|---|

| This compound | Moderate | Potentially high | Low |

| Ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester | Low | Moderate | Moderate |

| Propyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester | High | Low | High |

Q & A

Q. What are the critical steps for synthesizing (S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester?

The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the pyrrolidine backbone, often starting with a Boc-protected pyrrolidine derivative.

- Step 2 : Introduction of the cyclopropylaminomethyl group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂ or Ar) .

- Step 3 : Benzyl esterification using benzyl chloroformate or similar reagents, typically in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

- Step 4 : Deprotection and purification via column chromatography or recrystallization. Key Considerations : Reaction temperature (often 0–25°C), stoichiometric control of reagents, and moisture avoidance to prevent hydrolysis .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify chemical shifts corresponding to the pyrrolidine ring (δ 1.8–3.5 ppm), benzyl ester (δ 5.1–5.3 ppm for CH₂Ph), and cyclopropyl groups (δ 0.5–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₂₂N₂O₂: theoretical 298.32 g/mol).

- Chiral HPLC : To confirm enantiomeric purity, critical for stereospecific applications .

Advanced Research Questions

Q. How does pH influence the stability of the benzyl ester moiety during synthesis or storage?

- Acidic Conditions (pH < 6) : Promote hydrolysis of the ester bond, leading to carboxylic acid byproducts. This is mitigated by using anhydrous solvents and avoiding proton donors .

- Neutral to Alkaline Conditions (pH 7–9) : Enhance nucleophilic attack on the ester group, particularly by amines or hydroxyls. Storage in dry, inert environments (e.g., molecular sieves) is recommended . Data Insight : At pH 4, benzyl ester bond formation is optimal (yield >85%), while neutral pH increases side reactions with amines (e.g., protein crosslinking) .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Chiral Auxiliaries : Use of (S)-proline-derived catalysts to control stereochemistry during cyclopropane ring formation .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Asymmetric Transformation : Recrystallization in chiral solvents (e.g., ethyl lactate) to enhance diastereomeric excess (>98% ee) .

Q. How do structural analogs compare in biological activity?

Modifications to the cyclopropyl or benzyl groups significantly alter activity:

| Compound | Structural Variation | Biological Activity | Key Feature |

|---|---|---|---|

| (S)-2-Chloroacetyl-pyrrolidine analog | Chloroacetyl substitution | Enhanced enzyme inhibition (IC₅₀: 0.2 µM) | Increased electrophilicity |

| (R)-3-Bromo-piperidine analog | Bromine atom at C3 | Higher lipophilicity (logP: 2.8) | Improved blood-brain barrier penetration |

| Benzyl ester with hydroxyethyl group | Hydroxyethyl substitution | Reduced cytotoxicity (CC₅₀: >100 µM) | Lower reactive metabolite risk |

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in reaction yields reported across studies?

- Variable Control : Ensure consistency in solvent purity (e.g., DCM dried over CaH₂), reaction temperature (±2°C tolerance), and catalyst batch .

- Mechanistic Analysis : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. For example, cyclopropane ring formation may stall due to steric hindrance in bulky substrates .

- Statistical Optimization : Apply Design of Experiments (DoE) to screen factors like solvent polarity, temperature, and reagent ratios .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.